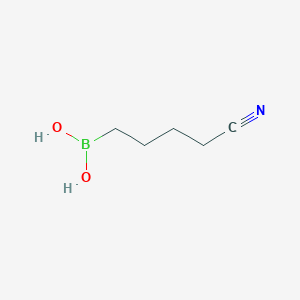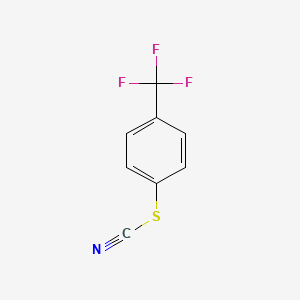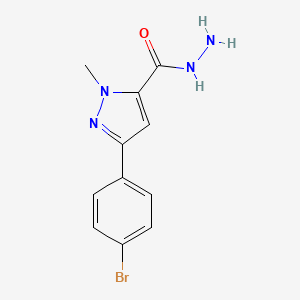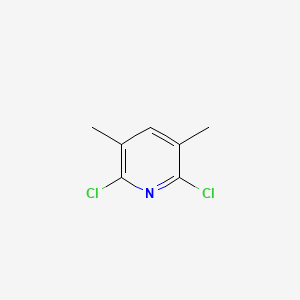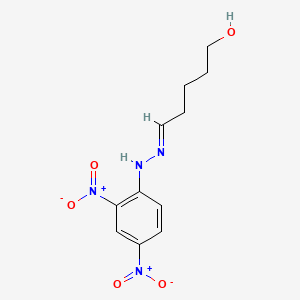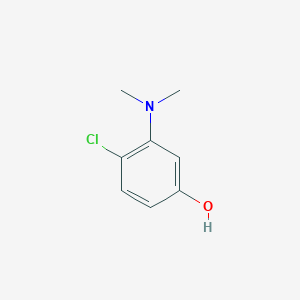
4-Chloro-3-(dimethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(dimethylamino)phenol is an organic compound with the molecular formula C8H10ClNO It is a substituted phenol, characterized by the presence of a chlorine atom at the fourth position and a dimethylamino group at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(dimethylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with dimethylamine, followed by reduction of the nitro group to the amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct chlorination of 3-(dimethylamino)phenol using chlorine gas or a chlorinating agent such as thionyl chloride. This reaction is usually carried out under controlled temperature conditions to prevent over-chlorination and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-(dimethylamino)phenol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Aqueous sodium hydroxide or other strong nucleophiles under reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: 3-(dimethylamino)phenol.
Applications De Recherche Scientifique
4-Chloro-3-(dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules.
In the case of its antimicrobial activity, the compound may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
4-Chloro-3-(dimethylamino)phenol can be compared with other similar compounds, such as:
3-(Dimethylamino)phenol: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
4-Chloro-3-(methylamino)phenol: Has a methylamino group instead of a dimethylamino group, which can affect its steric and electronic properties.
4-Chloro-3-(ethylamino)phenol: Contains an ethylamino group, leading to variations in its chemical and biological behavior.
Propriétés
Numéro CAS |
1243286-69-2 |
|---|---|
Formule moléculaire |
C8H10ClNO |
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
4-chloro-3-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 |
Clé InChI |
OCJGYFZLVIVRAQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


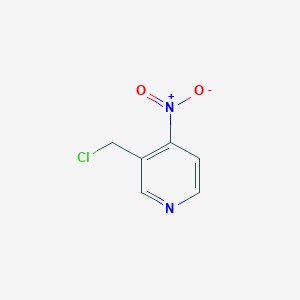
![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)

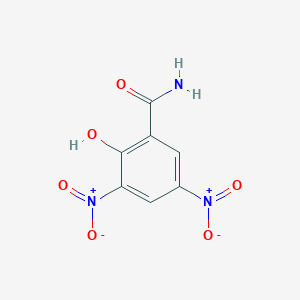
![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)
![8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)
![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)
